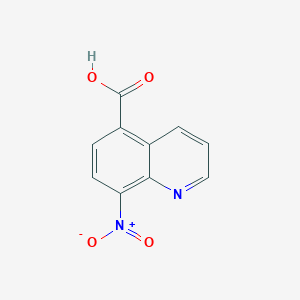
8-Nitroquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinoline-5-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a nitro group at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoline-5-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the nitration of 2-methylquinoline, followed by the separation of isomeric nitroquinolines. The methyl group is then oxidized through bromination and hydrolysis in aqueous sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be esterified or converted to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Reduction of the nitro group: 8-aminoquinoline-5-carboxylic acid.
Esterification of the carboxylic acid group: Methyl or ethyl esters of this compound.
Scientific Research Applications
8-Nitroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-nitroquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
- 8-Hydroxyquinoline-5-carboxylic acid
- 8-Aminoquinoline-5-carboxylic acid
- 5,7-Dibromo-8-hydroxyquinoline
Comparison: 8-Nitroquinoline-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Biological Activity
8-Nitroquinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6N2O4, with a molecular weight of approximately 218.17 g/mol. The compound features a quinoline ring structure, characterized by a fused benzene and pyridine ring, along with nitro and carboxylic acid functional groups that contribute to its biological activity and chemical reactivity .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.
- Nitro Group Reduction : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, contributing to antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's activity against Staphylococcus aureus was particularly pronounced, suggesting potential for development as an antibacterial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through oxidative stress mechanisms.
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound demonstrated significant growth inhibition in human cancer cell lines. The IC50 value was found to be in the low micromolar range, indicating potent anticancer activity .
Additional Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been explored for other therapeutic potentials:
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
8-nitroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-8(12(15)16)9-6(7)2-1-5-11-9/h1-5H,(H,13,14) |
InChI Key |
UUEGQMBBRCJYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















